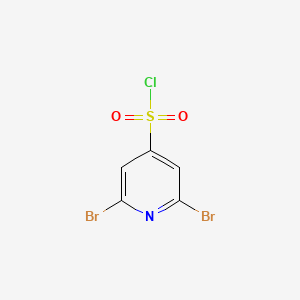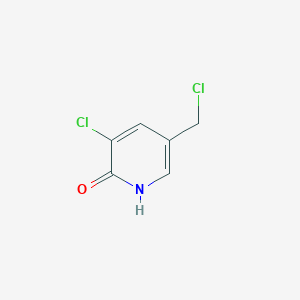
3-Chloro-5-(chloromethyl)pyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(chloromethyl)pyridin-2-OL is an organic compound belonging to the class of chlorinated pyridines. This compound is characterized by the presence of a chlorine atom at the third position, a chloromethyl group at the fifth position, and a hydroxyl group at the second position of the pyridine ring. It is widely used in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethyl)pyridin-2-OL typically involves the chlorination of 2-hydroxy-3-chloropyridine. The reaction is carried out under alkaline conditions, where 2-hydroxy-3-chloropyridine reacts with chloromethyl ketone to generate the desired product . The reaction conditions, such as temperature and pH, need to be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Chloro-5-(chloromethyl)pyridin-2-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions may produce pyridine ketones or aldehydes.
科学的研究の応用
3-Chloro-5-(chloromethyl)pyridin-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals
作用機序
The mechanism of action of 3-Chloro-5-(chloromethyl)pyridin-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a trifluoromethyl group instead of a chloromethyl group.
3-Chloro-2-(chloromethyl)pyridine: Another chlorinated pyridine with the chloromethyl group at a different position.
Uniqueness
3-Chloro-5-(chloromethyl)pyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C6H5Cl2NO |
|---|---|
分子量 |
178.01 g/mol |
IUPAC名 |
3-chloro-5-(chloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5Cl2NO/c7-2-4-1-5(8)6(10)9-3-4/h1,3H,2H2,(H,9,10) |
InChIキー |
BGIKXXKOLPMLOE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC=C1CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B14866736.png)
![6-Nitroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14866744.png)
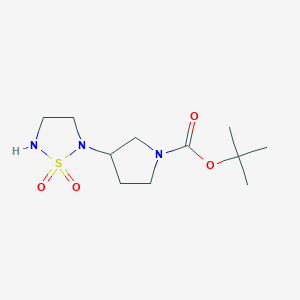
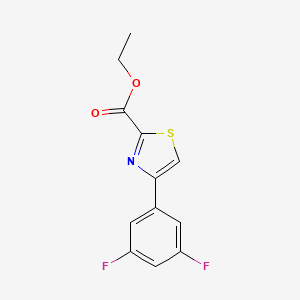
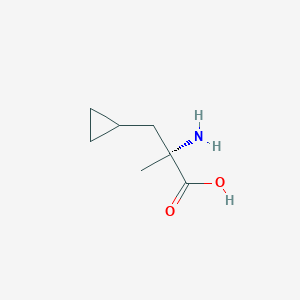

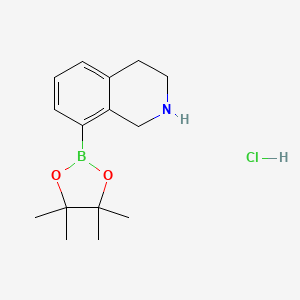

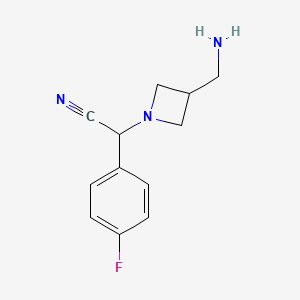

![2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14866812.png)

![[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B14866820.png)
